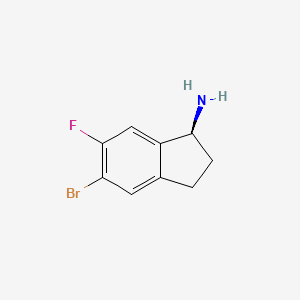
1-Bromo-3,5-dimethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of a suitable precursor. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) to form 1,3-dimethyl-2-nitrobenzene, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This approach can enhance yield and purity while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the compound less reactive towards further electrophilic substitution.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-3,5-dimethyl-2-aminobenzene.
Oxidation: Formation of 1-bromo-3,5-dimethyl-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-dimethyl-2-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-dimethyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group . In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps .
Comparación Con Compuestos Similares
1-Bromo-2-nitrobenzene: Lacks the methyl groups, making it less sterically hindered.
1-Bromo-3,5-dimethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic substitution.
1-Bromo-2,5-dimethyl-3-nitrobenzene: Similar structure but different substitution pattern.
Uniqueness: 1-Bromo-3,5-dimethyl-2-nitrobenzene is unique due to the combination of electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity and stability in various chemical reactions .
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
1-bromo-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 |
Clave InChI |
JPQRNMLKDJLWIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


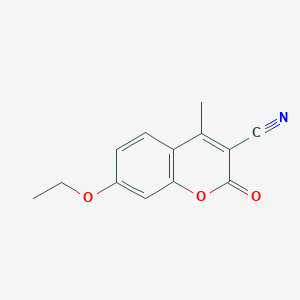

![2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide](/img/structure/B11876867.png)


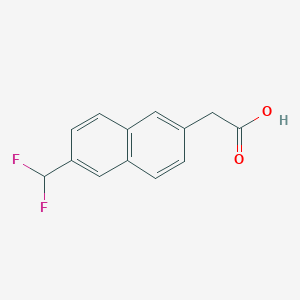
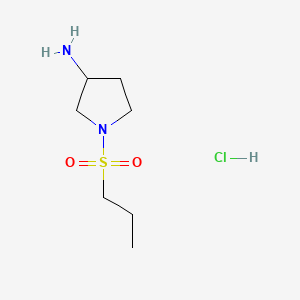

![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)
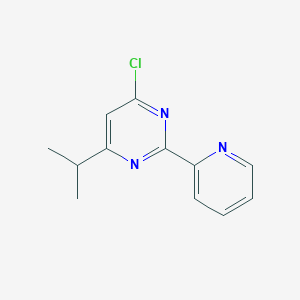
![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)

